![molecular formula C13H17ClN2O3S B7530662 N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide](/img/structure/B7530662.png)
N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide is not fully understood. It is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression regulation. It has also been shown to inhibit the activity of viral proteases, which are involved in the replication of certain viruses.
Biochemical and physiological effects:
N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of certain viruses, and reduce inflammation. It has also been shown to affect the expression of various genes involved in cellular processes.
Advantages and Limitations for Lab Experiments
N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been extensively studied, and its properties are well characterized. However, it also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide. It can be further studied for its potential applications in cancer treatment, viral infections, and inflammation. It can also be used as a tool in the study of protein-protein interactions and as a ligand in the development of new drugs. Additionally, its mechanism of action can be further elucidated to better understand its potential therapeutic applications.
Conclusion:
In conclusion, N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide is a chemical compound that has potential applications in various fields of scientific research. Its unique properties make it a valuable tool in the study of cellular processes, protein-protein interactions, and the development of new drugs. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and sodium sulfite to form 2-(4-chlorophenyl)sulfonylethyl)pyrrolidine. This intermediate is then reacted with acetic anhydride and ammonium carbonate to form N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide.
Scientific Research Applications
N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide has been used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used as a tool in the study of protein-protein interactions and as a ligand in the development of new drugs.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-11-3-5-12(6-4-11)20(18,19)10-7-15-13(17)16-8-1-2-9-16/h3-6H,1-2,7-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGDVGLXRKYZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

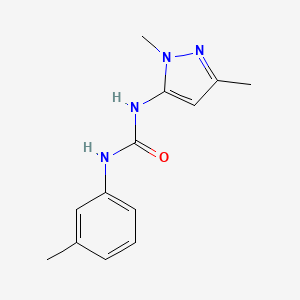
![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)
![2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)
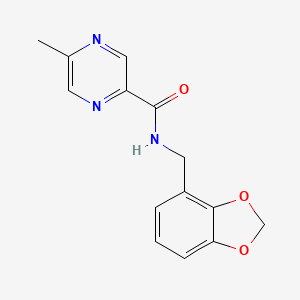

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(thiadiazol-4-yl)methanone](/img/structure/B7530602.png)
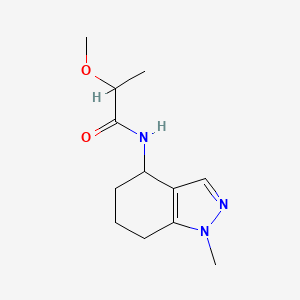
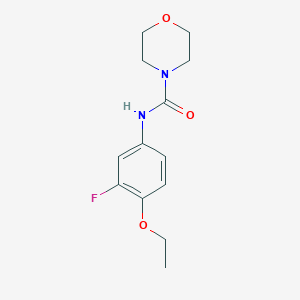
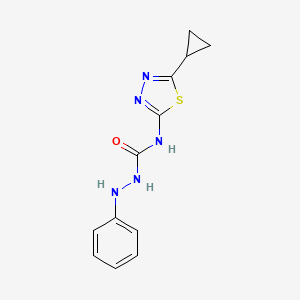
![3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7530642.png)

![1-(4-{4-[(3-Bromobenzyl)amino]phenyl}piperazin-1-yl)ethanone](/img/structure/B7530652.png)
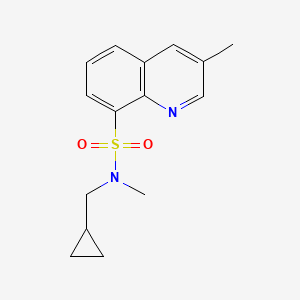
![6-cyclopropyl-N,1-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7530661.png)